Cyclobutanone, 3-chloro-3-(chlorodithio)-2,2,4,4-tetramethyl-
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Overview
Description
Cyclobutanone, 3-chloro-3-(chlorodithio)-2,2,4,4-tetramethyl- is a specialized organic compound featuring a cyclobutanone ring with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutanone derivatives often involves palladium-catalyzed cross-coupling reactions. For instance, cyclobutanone-derived N-sulfonylhydrazones can be reacted with aryl or benzyl halides to produce structurally diversified products, including cyclobutenes and methylenecyclobutanes . Another method involves the [2 + 2] cycloaddition of terminal alkenes with allenoates, which enables the rapid synthesis of 1,3-substituted cyclobutanes under simple and robust reaction conditions .
Industrial Production Methods
Industrial production methods for cyclobutanone derivatives typically involve large-scale chemical reactions under controlled conditions. For example, the oxidation of cyclobutanol can yield cyclobutanone . These methods are designed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanone, 3-chloro-3-(chlorodithio)-2,2,4,4-tetramethyl- undergoes various chemical reactions, including:
Oxidation: Conversion of cyclobutanol to cyclobutanone.
Reduction: Reduction of cyclobutanone to cyclobutanol.
Substitution: Halogenation reactions, such as chlorination, to introduce chlorine atoms into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, aryl or benzyl halides, and oxidizing agents like potassium permanganate or chromium trioxide. Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions include cyclobutenes, methylenecyclobutanes, and conjugated dienes. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
Cyclobutanone, 3-chloro-3-(chlorodithio)-2,2,4,4-tetramethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclobutanone, 3-chloro-3-(chlorodithio)-2,2,4,4-tetramethyl- involves its interaction with molecular targets through covalent bonding. The compound’s unique structure allows it to act as a covalent warhead, forming stable adducts with target molecules. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
Cyclopentane: A five-membered ring cycloalkane with similar chemical properties.
Cyclohexane: A six-membered ring cycloalkane, commonly used in organic synthesis.
Uniqueness
Cyclobutanone, 3-chloro-3-(chlorodithio)-2,2,4,4-tetramethyl- is unique due to its multiple substituents and the presence of both chlorine and sulfur atoms.
Properties
CAS No. |
454204-72-9 |
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Molecular Formula |
C8H12Cl2OS2 |
Molecular Weight |
259.2 g/mol |
IUPAC Name |
(1-chloro-2,2,4,4-tetramethyl-3-oxocyclobutyl)sulfanyl thiohypochlorite |
InChI |
InChI=1S/C8H12Cl2OS2/c1-6(2)5(11)7(3,4)8(6,9)12-13-10/h1-4H3 |
InChI Key |
DCXAKSSBMMYUKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(C1(SSCl)Cl)(C)C)C |
Origin of Product |
United States |
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